molecular formula C14H19ClN2O2S B043349 N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride CAS No. 89108-46-3

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride

Cat. No.: B043349
CAS No.: 89108-46-3
M. Wt: 314.8 g/mol
InChI Key: WYFVKUWCEVMLOL-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a sulfonamide group and an aminobutyl chain. It is often used in various biochemical and analytical applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride typically involves the reaction of 2-naphthalenesulfonyl chloride with 4-aminobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalenesulfonamides and their derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. Additionally, the aminobutyl chain can interact with various receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminobutyl)acetamide hydrochloride
  • N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
  • N-(4-Aminobutyl)benzamide hydrochloride

Uniqueness

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride stands out due to its specific structural features, such as the naphthalene ring and the sulfonamide group, which confer unique chemical reactivity and biological activity. This makes it particularly useful in applications where other similar compounds may not be as effective .

Biological Activity

N-(4-Aminobutyl)-2-naphthalenesulfonamide hydrochloride, commonly referred to as N-(4-ABS)H, is a sulfonamide compound notable for its diverse applications in biochemical research and potential therapeutic uses. This article explores the biological activity of N-(4-ABS)H, focusing on its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

N-(4-ABS)H is characterized by a naphthalene ring substituted with a sulfonamide group and an aminobutyl chain. Its molecular formula is C₁₄H₁₉ClN₂O₂S, and it is often utilized as a reagent in organic synthesis and as a building block for more complex molecules .

The biological activity of N-(4-ABS)H primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, leading to inhibition. This property makes it a candidate for studying enzyme interactions and potential therapeutic applications.
  • Receptor Modulation : The aminobutyl chain may interact with various receptors, influencing their function. This modulation can affect cellular signaling pathways, particularly those related to calcium ion regulation .

Anti-inflammatory Potential

N-(4-ABS)H has been explored for its anti-inflammatory effects. Research indicates that similar compounds can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a critical role in inflammatory responses. The substitution patterns on the naphthalene ring are crucial for enhancing or inhibiting this activity .

Case Studies and Experimental Data

  • In Vitro Studies : In vitro evaluations have demonstrated that compounds similar to N-(4-ABS)H can inhibit the proliferation of various cancer cell lines. For example, studies on related sulfonamides indicate that they may induce apoptosis in cancer cells via caspase activation pathways .
  • Cell Viability Assays : A study assessing the cytotoxicity of several naphthalene derivatives found that some exhibited IC50 values below 20 µM against human cancer cell lines, suggesting significant biological activity .
  • Mechanistic Insights : Research has shown that N-(4-ABS)H may interfere with nitric oxide synthase (NOS) pathways, potentially impacting vascular functions and inflammation processes .

Data Table: Summary of Biological Activities

Activity TypeRelated FindingsReference
AntimicrobialEffective against S. aureus and MRSA
Anti-inflammatoryModulates NF-κB activity
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits NOS pathways

Properties

IUPAC Name

N-(4-aminobutyl)naphthalene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S.ClH/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14;/h1-2,5-8,11,16H,3-4,9-10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFVKUWCEVMLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431684
Record name W-12, Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89108-46-3
Record name W-12, Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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